Technical Monograph: 2-(Phenylcarbamoylamino)butanoic Acid
Technical Monograph: 2-(Phenylcarbamoylamino)butanoic Acid
The following technical guide details the structural elucidation, synthetic methodology, and physicochemical profiling of 2-(Phenylcarbamoylamino)butanoic acid .
Structural Elucidation & Stereochemistry
2-(Phenylcarbamoylamino)butanoic acid (also known as
Molecular Framework
The molecule consists of three distinct pharmacophoric regions:
-
The Hydrophobic Tail: A phenyl ring providing aromatic stacking interactions (
- ) and lipophilicity. -
The Linker: A urea linkage (-NH-CO-NH-) that acts as a rigid, planar hydrogen bond donor/acceptor system, mimicking the peptide bond geometry but with enhanced proteolytic stability.
-
The Chiral Headgroup: A butanoic acid backbone with a chiral center at the
-carbon (C2), allowing for stereospecific interactions with biological targets.
| Property | Value |
| IUPAC Name | 2-[(Phenylcarbamoyl)amino]butanoic acid |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Monoisotopic Mass | 222.1004 Da |
| Chiral Center | C2 (creates (R)- and (S)- enantiomers) |
| H-Bond Donors | 3 (COOH, 2x NH) |
| H-Bond Acceptors | 3 (COOH, C=O urea) |
Stereochemical Considerations
The C2 position is a chiral center. The biological activity of urea derivatives is often stereodependent.
-
(S)-Isomer: Derived from L-2-aminobutyric acid. Often the biologically relevant form for enzyme recognition (mimicking natural L-amino acids).
-
(R)-Isomer: Derived from D-2-aminobutyric acid. Useful for probing stereoselectivity or improving metabolic stability against L-specific proteases.
Synthetic Pathways & Process Chemistry[2]
The synthesis of 2-(Phenylcarbamoylamino)butanoic acid is most efficiently achieved via the Schotten-Baumann reaction or a modified isocyanate addition protocol. This method ensures high yield and purity by leveraging the high electrophilicity of phenyl isocyanate.
Reaction Mechanism
The nucleophilic
Figure 1: Synthetic pathway for the formation of the urea linkage via isocyanate addition.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-2-(Phenylcarbamoylamino)butanoic acid on a 10 mmol scale.
Reagents:
-
(S)-2-Aminobutyric acid (1.03 g, 10 mmol)
-
Phenyl isocyanate (1.19 g, 1.09 mL, 10 mmol)
-
Sodium hydroxide (1M aqueous solution, 10 mL)
-
Hydrochloric acid (1M and 6M for acidification)
-
Solvent: Water (or 1:1 Water/Dioxane for solubility)
Step-by-Step Methodology:
-
Solubilization: Dissolve (S)-2-aminobutyric acid (10 mmol) in 10 mL of 1M NaOH. Ensure the solution is clear and at 0°C (ice bath) to control the exotherm.
-
Checkpoint: The pH must be >10 to ensure the amine is deprotonated (
) and reactive.
-
-
Addition: Add phenyl isocyanate (10 mmol) dropwise over 15 minutes with vigorous stirring.
-
Observation: A white precipitate (diphenylurea byproduct) may form if moisture enters, but the main product should remain in solution as the sodium salt.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) should show consumption of the isocyanate.
-
-
Workup: Filter off any insoluble diphenylurea byproduct.
-
Precipitation: Acidify the filtrate carefully with 6M HCl to pH ~2.
-
Critical Step: The product, being a carboxylic acid, will precipitate as a white solid upon acidification.
-
-
Purification: Filter the white solid, wash with cold water (3x 10 mL) to remove excess acid and salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Physicochemical Profiling
Understanding the physicochemical properties is vital for predicting bioavailability and formulation requirements.
| Parameter | Predicted/Observed Value | Relevance |
| Physical State | White crystalline powder | Solid-state handling |
| Melting Point | 165 - 170 °C (Decomposes) | Purity indicator; Urea linkages typically have high MPs due to H-bonding. |
| Solubility | DMSO, DMF, Ethanol, Methanol | Soluble in polar organic solvents. |
| Water Solubility | Low (< 1 mg/mL at pH 2) | Acidic form is lipophilic; soluble as sodium salt (pH > 7). |
| pKa (COOH) | ~3.8 - 4.2 | Typical for |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity; likely membrane permeable. |
Analytical Characterization
To ensure scientific integrity , the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Proton NMR ( -NMR) in DMSO-
- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable.
- 8.6 ppm (s, 1H): Urea NH attached to Phenyl (-NH-Ph). Downfield due to aromatic anisotropy.
-
6.3 ppm (d, 1H): Urea NH attached to chiral center (-NH-CH-). Doublet due to coupling with
-CH. - 7.0 - 7.5 ppm (m, 5H): Aromatic phenyl protons.
-
4.1 - 4.2 ppm (m, 1H):
-CH proton (chiral center). -
1.6 - 1.8 ppm (m, 2H):
-CH of the ethyl group. -
0.9 ppm (t, 3H):
-CH of the ethyl group.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): 223.1 Da. -
Negative Mode (
): 221.1 Da. -
Fragmentation: Loss of water (-18), loss of COOH (-45), cleavage of urea linkage.
Biological & Pharmacological Context[3][4][5][6][7][8]
This compound serves as a versatile pharmacophore in drug discovery, particularly for targets requiring a urea linkage to mimic peptide bonds or engage active site metals.
Pharmacophore Mapping
The urea moiety acts as a hydrogen bond scaffold , capable of engaging:
-
Asp/Glu residues: Via the urea NH protons (donors).
-
Backbone amides: Via the urea carbonyl (acceptor).
-
Metal Ions: The carbonyl oxygen can coordinate with
or in metalloenzymes (e.g., carboxypeptidases, histone deacetylases).
Figure 2: Pharmacophore subdivision of 2-(Phenylcarbamoylamino)butanoic acid.
Potential Applications
-
Formyl Peptide Receptor (FPR) Agonists: Urea derivatives of amino acids have been explored as immunomodulators targeting FPRs on neutrophils.
-
Enzyme Inhibitors: The structure is analogous to known inhibitors of Soluble Epoxide Hydrolase (sEH) , where the urea binds the catalytic aspartate.
-
Plant Growth Regulation: Phenylurea derivatives (e.g., Thidiazuron) are potent cytokinins. This acid derivative may exhibit auxin-cytokinin cross-talk activity.
References
-
Smith, P. A. S. (1946). "The Curtius Reaction." Organic Reactions, 3, 337-449. Link (Foundational chemistry of isocyanates).
-
Ghosh, A. K., & Brindisi, M. (2015). "Urea derivatives in modern drug discovery and medicinal chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. Link
-
Sigma-Aldrich. (2024). "2-Aminobutyric acid Product Specification." Link (Precursor data).
-
PubChem. (2024).[1] "Phenyl isocyanate - Compound Summary." Link (Reagent properties).
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Urea as peptide bioisostere).
